molecular formula C20H19N3O3 B2891988 2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1798540-27-8

2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2891988
CAS RN: 1798540-27-8
M. Wt: 349.39
InChI Key: LCUJVJRWZSPTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the indole moiety have been known to exhibit significant antimicrobial properties . The indole ring system is a core structure in many natural and synthetic molecules with antibacterial, antifungal, and antiviral activities. The presence of the indole-6-carbonyl could potentially enhance the interaction with microbial enzymes or receptors, leading to the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Indole derivatives are also recognized for their anti-inflammatory and analgesic effects . This compound, with its indole-6-carbonyl component, might be investigated for its ability to modulate inflammatory pathways and provide pain relief, possibly through the inhibition of cyclooxygenase enzymes or other inflammatory mediators.

Anticancer Research

The structural complexity of this compound, including the azetidine ring, suggests potential applications in anticancer research. Azetidine-containing compounds have been explored for their ability to interfere with cell division and proliferation . Research could focus on the compound’s ability to bind to cancer cell receptors or enzymes, disrupting key processes in tumor growth.

Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection, which could be relevant for conditions like Alzheimer’s and Parkinson’s disease . The compound’s ability to cross the blood-brain barrier and interact with neural receptors or enzymes could be a focal point for research into neurodegenerative disease treatment.

Antitubercular Potential

Some indole derivatives have demonstrated activity against Mycobacterium tuberculosis . The compound could be explored for its potential use in combating tuberculosis, particularly in the synthesis of novel drugs that can overcome antibiotic resistance.

properties

IUPAC Name

2-[1-(1H-indole-6-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(13-6-5-12-7-8-21-17(12)9-13)22-10-14(11-22)23-19(25)15-3-1-2-4-16(15)20(23)26/h1-2,5-9,14-16,21H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJVJRWZSPTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.